3-(4-bromophenyl)-3H-diazirine
CAS No.: 2708180-61-2
Cat. No.: VC18063646
Molecular Formula: C7H5BrN2
Molecular Weight: 197.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2708180-61-2 |
|---|---|
| Molecular Formula | C7H5BrN2 |
| Molecular Weight | 197.03 g/mol |
| IUPAC Name | 3-(4-bromophenyl)-3H-diazirine |
| Standard InChI | InChI=1S/C7H5BrN2/c8-6-3-1-5(2-4-6)7-9-10-7/h1-4,7H |
| Standard InChI Key | XGPDLSJEDYBRJQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2N=N2)Br |
Introduction
Chemical Structure and Fundamental Properties
3-(4-Bromophenyl)-3H-diazirine belongs to the diazirine family, a class of strained heterocyclic compounds. Its structure features a diazirine ring (N₂C) fused to a 4-bromophenyl group. The bromine atom at the para position introduces steric and electronic effects that influence reactivity, while the diazirine ring’s inherent strain drives its photochemical activity .
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol |
| CAS Number | 2708180-61-2 |
| IUPAC Name | 3-(4-bromophenyl)-3H-diazirine |
| Canonical SMILES | C1=CC(=CC=C1Br)N=N2 |
| Topological Polar Surface Area | 30.9 Ų |
The compound’s bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the attachment of biomolecules or fluorophores . Its UV absorption spectrum peaks near 350 nm, aligning with standard photolysis equipment used in photoaffinity labeling.
Synthesis Methods and Optimization
The synthesis of 3-(4-bromophenyl)-3H-diazirine typically follows a multi-step protocol involving cyclization and functionalization. A common route begins with the formation of a ketoxime intermediate, followed by oxidation to the diaziridine and subsequent dehydrogenation to the diazirine .
Representative Synthetic Pathway
-
Oxime Formation:
4-Bromoacetophenone reacts with hydroxylamine hydrochloride under acidic conditions to yield 4-bromophenyl ketoxime. -
Diaziridine Formation:
The oxime undergoes chlorination with N-chlorosuccinimide (NCS) in dichloromethane, forming the diaziridine intermediate. -
Oxidation to Diazirine:
Treatment with lead tetraacetate or manganese dioxide oxidizes the diaziridine to the diazirine ring.
Recent advancements have optimized yields (up to 65%) by employing milder oxidizing agents like iodine in dimethyl sulfoxide (DMSO), reducing side reactions. Scalability remains a challenge due to the compound’s light sensitivity, necessitating amber glassware and inert atmospheres during synthesis .
Photochemical Reactivity and Carbene Generation
Upon UV irradiation (λ = 300–400 nm), 3-(4-bromophenyl)-3H-diazirine undergoes homolytic cleavage of the N-N bond, generating a highly reactive carbene species. This carbene can insert into C-H, O-H, or N-H bonds, enabling covalent modification of biological targets.
Mechanism of Carbene Formation
The bromophenyl group stabilizes the carbene through resonance effects, prolonging its half-life to approximately 1–10 milliseconds in aqueous solutions. This transient stability allows selective labeling of proteins or nucleic acids in complex biological mixtures.
| Condition | Stability Outcome |
|---|---|
| Ambient light (24 hrs) | <5% degradation |
| Dark, 4°C (6 months) | >90% purity retained |
| Aqueous solution (pH 7) | Hydrolysis t₁/₂ = 48 hrs |
For long-term storage, recommendations include:
-
Storing at -20°C under argon.
-
Using amber vials to prevent photodegradation.
Applications in Scientific Research
Photoaffinity Labeling (PAL)
3-(4-Bromophenyl)-3H-diazirine is widely used in PAL to map protein-ligand interactions. Upon UV activation, the carbene forms covalent bonds with proximal amino acids, enabling target identification via mass spectrometry . A 2024 study demonstrated its utility in identifying binding sites of kinase inhibitors, achieving a labeling efficiency of 78%.
Covalent Inhibitor Development
The bromine atom facilitates post-labeling functionalization. For example, Suzuki-Miyaura coupling with boronic acids introduces fluorophores or biotin tags for visualization or pull-down assays .
Material Science Applications
In polymer chemistry, this diazirine serves as a crosslinker. UV-induced carbene insertion into polymer chains enhances mechanical strength, with a reported 40% increase in tensile modulus in polyurethane films.
Comparative Analysis with Related Diazirines
| Compound | Molecular Weight | Stability (t₁/₂) | Key Applications |
|---|---|---|---|
| 3-(4-Bromophenyl)-3H-diazirine | 197.03 | 48 hrs | PAL, covalent inhibitors |
| 3-(Trifluoromethyl)-3H-diazirine | 265.03 | 72 hrs | Drug discovery |
| 3-Phenyl-3H-diazirine | 118.14 | 24 hrs | Basic research |
The bromophenyl derivative offers a balance between stability and reactivity, outperforming phenyl analogues in longevity while remaining more synthetically accessible than trifluoromethyl variants .
Future Perspectives
Ongoing research aims to address limitations such as carbene nonspecificity and synthesis scalability. Innovations like microfluidic synthesis platforms could enhance yield and purity, while computational modeling may predict optimal substitution patterns for targeted applications. Collaborative efforts between chemists and biologists will likely expand this compound’s role in proteomics and drug discovery.
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